In Vivo Anticonvulsant Potency Window: 6-Tetrafluoropropoxy vs. Riluzole (6-OCF₃) and 6-Pentafluoroethoxy Analogs
The target compound is a member of the 6-polyfluoroalkoxy-2-aminobenzothiazole class, for which in vivo antiglutamate ED₅₀ values have been established in a rat glutamate-induced convulsion model. The most active compounds—riluzole (6-OCF₃) and 6-OCF₂CF₃—exhibited ED₅₀ values of 2.5–3.2 mg/kg i.p. [1]. Although the 6-(2,2,3,3-tetrafluoropropoxy) analog was not individually reported in the Jimonet et al. manuscript, its chemical structure falls within the scope of the polyfluoroalkoxy pharmacophore defined by U.S. Patent US5236940, which explicitly claims 2,2,2-trifluoroethoxy, 1,1,2,2-tetrafluoroethoxy, and 2,2,3,3,3-pentafluoropropoxy as preferred substituents [2]. The tetrafluoropropoxy group (–OCH₂CF₂CF₂H) introduces a methylene spacer absent in the directly attached –OCF₃ and –OCF₂CF₃ units, altering both the Hammett electronic constant and the log P by approximately +0.5–1.0 log units relative to the trifluoroethoxy analog, based on fragment-based calculations [3]. This structural distinction positions the compound as a key probe for mapping the SAR around the polyfluoroalkoxy activity cliff.
| Evidence Dimension | In vivo anticonvulsant ED₅₀ and lipophilicity shift |
|---|---|
| Target Compound Data | 6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine; predicted cl.ogP ≈ 2.8–3.2 (fragment-based); in vivo ED₅₀ not individually reported but predicted to lie within the class ED₅₀ range of 2.5–3.2 mg/kg i.p. based on patent claims and SAR trends |
| Comparator Or Baseline | Riluzole (6-OCF₃): ED₅₀ 2.5–3.2 mg/kg i.p.; cl.ogP ~2.0–2.5. 6-(2,2,2-trifluoroethoxy) analog: cl.ogP ~2.3–2.7; ED₅₀ not individually reported |
| Quantified Difference | Estimated cl.ogP increase of 0.5–1.0 log units vs. 6-OCF₃ and 0.3–0.5 log units vs. 6-OCH₂CF₃; ED₅₀ expected within class potency range |
| Conditions | Rat glutamate-induced convulsion model; ED₅₀ values from Jimonet et al. 1999; lipophilicity estimated via fragment-based method |
Why This Matters
The distinct lipophilicity and electronic profile make the tetrafluoropropoxy compound a critical tool for deconvoluting the contribution of chain length and fluorination degree to antiglutamate potency and CNS penetration, enabling precise SAR decisions.
- [1] Jimonet, P.; Audiau, F.; Barreau, M.; Blanchard, J. C.; Boireau, A.; Bour, Y.; Coléno, M. A.; Doble, A.; Doerflinger, G.; Huu, C. D.; et al. Riluzole Series. Synthesis and in Vivo 'Antiglutamate' Activity of 6-Substituted-2-benzothiazolamines and 3-Substituted-2-imino-benzothiazolines. J. Med. Chem. 1999, 42 (15), 2828–2843. DOI: 10.1021/jm980202u. View Source
- [2] Audiau, F.; James, C. Pharmaceutical compositions, 2-benzothiazolamine derivatives, and their preparation. U.S. Patent US5236940, August 17, 1993. View Source
- [3] ChemSpider/PubChem predicted properties for 6-(2,2,3,3-tetrafluoropropoxy)-1,3-benzothiazol-2-amine (CID 122165690). View Source
